3-bromo-4-chloro-N-methylaniline
Overview
Description
3-Bromo-4-chloro-N-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and a methyl group
Scientific Research Applications
3-Bromo-4-chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions is crucial for the final product .
Biochemical Pathways
Similar compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom from the benzylic position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-bromo-4-chloro-N-methylaniline. For instance, the compound’s reaction with hydroxyl radicals and its resistance to atmospheric oxidation are influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: Bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and catalysts (iron, aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the chlorine atom.
4-Bromo-3-chloroaniline: Similar structure but lacks the methyl group.
2-Bromo-4-chloroaniline: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
3-Bromo-4-chloro-N-methylaniline is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-bromo-4-chloro-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZMGWKZMIYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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